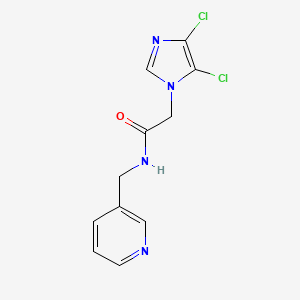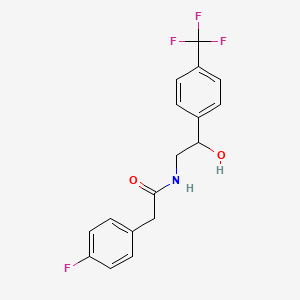
N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MMH or MMHydrazide. This compound has been found to possess several unique qualities that make it useful in various research fields.
作用機序
The mechanism of action of MMH is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to reduce the production of inflammatory cytokines in animal models.
Biochemical and Physiological Effects:
MMH has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to reduce the production of inflammatory cytokines in animal models. MMH has been found to possess neuroprotective properties that make it useful in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
The advantages of using MMH in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. It also possesses neuroprotective properties that make it useful in the study of neurodegenerative diseases. The limitations of using MMH in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of MMH. One area of research could focus on the development of more efficient synthesis methods for MMH. Another area of research could focus on the development of new derivatives of MMH that possess improved properties. Additionally, further studies could be conducted to elucidate the mechanism of action of MMH and to identify new applications for this compound in scientific research.
合成法
The synthesis of MMH involves the reaction of 2-methoxybenzohydrazide and 3-morpholinopropanoyl chloride in the presence of a base. The reaction proceeds via an intermediate product that is then treated with hydrazine hydrate to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
MMH has been widely used in scientific research as a tool for studying various biological processes. It has been found to be useful in the study of cancer, inflammation, and neurodegenerative diseases. MMH has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to possess neuroprotective properties that make it useful in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-morpholin-4-ylpropanoylamino)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-22-13-5-3-2-4-12(13)16-15(21)18-17-14(20)6-7-19-8-10-23-11-9-19/h2-5H,6-11H2,1H3,(H,17,20)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNZLYFYJCAWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NNC(=O)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(5-Chlorothiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2703944.png)
![(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2703945.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2703946.png)

![Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate](/img/structure/B2703948.png)


![2-(chloromethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2703951.png)
![N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2703952.png)
![1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2703955.png)

![2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2703957.png)
![[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2703960.png)
